N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide
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Overview
Description
The compound is a type of organic compound known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The IUPAC name of the compound is N-methyl-N- [3- (3-methyl [1,2,4]triazolo [4,3-b]pyridazin-6-yl)phenyl]acetamide .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of the compound can be represented by the Inchi Code: 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.32 . It has a boiling point of 200-201°C . The compound is solid at ambient temperature . It has a density of 1.28±0.1 g/cm3 .Scientific Research Applications
Enaminones as Building Blocks
Enaminones have been utilized to synthesize a variety of heterocyclic compounds, including pyrazoles, pyridines, and triazolopyrimidines, demonstrating significant antitumor and antimicrobial activities. These compounds, sharing structural similarities with the complex molecule , underscore the potential of such structures in medicinal chemistry for developing new therapeutic agents (Riyadh, 2011).
Pyridazine and Triazolo[4,5-d]pyrimidines Synthesis
The synthesis of pyridazine and triazolo[4,5-d]pyrimidines, compounds related to the triazolo[4,3-b]pyridazine core of the query molecule, has been explored, revealing methods for creating complex heterocyclic systems with potential pharmacological activities. These studies provide insights into synthetic strategies that could be applicable to the synthesis and functionalization of the compound of interest (Albert & Thacker, 1972).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
Research into thienopyrimidine derivatives, which are structurally related to the target compound by incorporating heterocyclic moieties similar to triazolopyridazine, has demonstrated pronounced antimicrobial activity. This suggests the potential of exploring the antimicrobial properties of N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide and related compounds (Bhuiyan et al., 2006).
Synthesis and Anti-inflammatory Activity
The synthesis of indolyl azetidinones and their evaluation for anti-inflammatory activity highlight the therapeutic potential of azetidine-containing compounds, which are relevant to the azetidin-3-yl component of the query compound. These findings underscore the broader potential of incorporating such moieties into drug design for anti-inflammatory purposes (Kalsi et al., 1990).
Pyrazolo and Triazolo Pyrimidine Derivatives
The synthesis of pyrazolo and triazolo pyrimidine derivatives, including their antimicrobial activities, provides a glimpse into the versatility of pyrazolo[4,3-b]pyridazin-6-yl structures for developing compounds with potential biological activities. This research indicates the scope for investigating this compound in various biological contexts (Abunada et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302+H312+H332;H319;H335, indicating harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7OS/c1-13-22-23-17-8-9-18(24-27(13)17)26-10-15(11-26)25(2)20(28)16-12-29-19(21-16)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPRBHBSBHWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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